molecular formula C11H16BrNO B13283999 2-(1-Aminobutyl)-4-bromo-6-methylphenol

2-(1-Aminobutyl)-4-bromo-6-methylphenol

Cat. No.: B13283999
M. Wt: 258.15 g/mol
InChI Key: IPYVFCVBKOKANO-UHFFFAOYSA-N
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Description

2-(1-Aminobutyl)-4-bromo-6-methylphenol is an organic compound that belongs to the class of phenols It features a bromine atom at the 4-position, a methyl group at the 6-position, and an aminobutyl group at the 2-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)-4-bromo-6-methylphenol can be achieved through several synthetic routes. One common method involves the bromination of 2-(1-Aminobutyl)-6-methylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature.

Another approach involves the alkylation of 4-bromo-6-methylphenol with 1-aminobutane in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutyl)-4-bromo-6-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of 2-(1-Aminobutyl)-6-methylphenol.

    Substitution: Formation of substituted phenol derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(1-Aminobutyl)-4-bromo-6-methylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Aminobutyl)-4-bromo-6-methylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine and aminobutyl groups can enhance its binding affinity and specificity for certain molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminobutyl)-4-chloro-6-methylphenol: Similar structure but with a chlorine atom instead of bromine.

    2-(1-Aminobutyl)-4-fluoro-6-methylphenol: Similar structure but with a fluorine atom instead of bromine.

    2-(1-Aminobutyl)-4-iodo-6-methylphenol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(1-Aminobutyl)-4-bromo-6-methylphenol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, potentially leading to different interactions with molecular targets. Additionally, the specific positioning of the aminobutyl and methyl groups can affect the compound’s overall properties and applications.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

2-(1-aminobutyl)-4-bromo-6-methylphenol

InChI

InChI=1S/C11H16BrNO/c1-3-4-10(13)9-6-8(12)5-7(2)11(9)14/h5-6,10,14H,3-4,13H2,1-2H3

InChI Key

IPYVFCVBKOKANO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC(=C1)Br)C)O)N

Origin of Product

United States

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